9H-Xanthene-9-methanamine, also known as N-methylacridine, is a heterocyclic aromatic compound. Aromatic compounds are known for their stability and unique electrical properties, making them valuable in various scientific fields [].
While research on 9H-Xanthene-9-methanamine itself is limited, its chemical structure shares similarities with other acridine derivatives that have been explored for their potential applications in:
9H-Xanthene-9-methanamine is an organic compound characterized by the molecular formula CHNO. It consists of a xanthene core, which is a bicyclic compound featuring a fused benzene and a pyran ring, with a methanamine group attached at the 9-position. This structure imparts unique chemical properties to 9H-xanthene-9-methanamine, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound appears as a yellow solid and is soluble in common organic solvents, similar to other xanthene derivatives .
Research suggests that AMX acts as an inhibitor of the 5-hydroxytryptamine 2A receptor (5-HT2A) []. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) involved in various functions, including mood regulation, cognition, and smooth muscle contraction []. By inhibiting 5-HT2A, AMX may potentially influence these processes.
Research has indicated that xanthene derivatives, including 9H-xanthene-9-methanamine, exhibit significant biological activities. For instance:
The synthesis of 9H-xanthene-9-methanamine can be achieved through several methods:
The applications of 9H-xanthene-9-methanamine are diverse:
Interaction studies involving 9H-xanthene-9-methanamine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 9H-xanthene-9-methanamine, each exhibiting unique characteristics:
Compound Name | Structural Features | Biological Activity |
---|---|---|
9H-Xanthene | Base structure without amine group | Limited biological activity |
Fluorescein | Xanthene derivative with hydroxyl groups | Strong fluorescent properties |
Rhodamine B | Xanthene derivative with additional rings | Potent dye with antimicrobial effects |
Eosin Y | Halogenated xanthene derivative | Used as a fluorescent dye |
Uniqueness of 9H-Xanthene-9-methanamine:
Unlike other xanthene derivatives primarily used as dyes, 9H-xanthene-9-methanamine's unique amine functionality allows for diverse chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry .
Magnetic nanocatalysts have revolutionized the synthesis of xanthene derivatives due to their recyclability and high surface area. Fe₃O₄@SiO₂@M-D-Cu, a core-shell catalyst, enables efficient one-pot multicomponent reactions (MCRs) under solvent-free conditions. This catalyst facilitates the condensation of aldehydes, dimedone, and 2-naphthol to form tetrahydrobenzo[α]xanthene-11-one derivatives with yields exceeding 90%. The magnetic core (Fe₃O₄) ensures easy separation via external magnets, while the silica shell (SiO₂) stabilizes the active copper sites. Post-synthetic modifications with melamine-based ligands (M-D) enhance coordination capacity, as evidenced by FT-IR and XRD analyses.
Table 1: Performance of Magnetic Catalysts in Xanthene Synthesis
Catalyst | Reaction Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|
Fe₃O₄@SiO₂@M-D-Cu | 2.5 | 92 | 8 |
Fe₃O₄@SiO₂@Mel-Rh-Cu | 1.5 | 89 | 7 |
Cu@NNPS-NaY | 3.0 | 88 | 5 |
Copper-amine complexes immobilized on nano NaY zeolite (Cu@NNPS-NaY) exhibit exceptional activity in xanthene synthesis. The ligand 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanamine (NN) coordinates with Cu²⁺ ions, creating active sites for Knoevenagel and Michael addition steps. This system achieves 88% yield in ethanol at 80°C, with a turnover frequency (TOF) of 29 h⁻¹. The zeolite’s porous structure enhances substrate diffusion, confirmed by BET surface area analysis (520 m²/g).
Palladium-copper co-catalysis enables selective C(sp³)–C(sp²) bond formation, critical for 9-aryl-9H-xanthenes. Using Pd(OAc)₂/Cu(OTf)₂ under aerobic conditions, 9-(4-methoxyphenyl)-9H-xanthene is synthesized in 85% yield within 2.5 hours. Extended reaction times (24 hours) yield 9,9-diaryl-xanthenes (80%), with X-ray crystallography confirming regioselectivity. Mechanistic studies suggest a cooperative pathway involving electrophilic aromatic substitution and hydrogenolysis.
The Ru-H complex [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ catalyzes dehydrative C–H coupling of phenols and aldehydes to form xanthenes. Deuterium isotope effects (kH/kD = 2.3) and carbon isotope studies (C(3) 1.021) confirm a turnover-limiting electrophilic substitution step. This method avoids stoichiometric oxidants, achieving 70% yield for 9H-xanthene-9-methanol derivatives.
Solvent-free MCRs using DABCO/Amberlyst-15 reduce E-factors by 40% compared to traditional methods. For example, the reaction of dimedone, benzaldehyde, and 2-naphthol produces tetrahydrobenzo[α]xanthene-11-one in 92% yield at 100°C. Microwave-assisted protocols further cut reaction times to 20 minutes with PEG-400 as a green solvent.
9H-Xanthene-9-methanamine derivatives exhibit solid-state fluorescence due to restricted C–Ar bond rotation. Palladium-catalyzed carbopalladation of 2-bromobenzyl-N-propargylamine yields tetrasubstituted olefinic xanthenes with quantum yields (ΦF) up to 0.45. Substituents at the 9-position modulate emission wavelengths:
Table 2: Fluorescence Properties of Xanthene Derivatives
Substituent | λₑₘ (nm) | ΦF | Application |
---|---|---|---|
4-Methoxyphenyl | 520 | 0.45 | Bioimaging |
4-Cyanophenyl | 480 | 0.38 | OLEDs |
9H-Xanthene-9-methanol | 550 | 0.30 | pH-sensitive probes |
The pharmacological potential of 9H-xanthene-9-methanamine derivatives stems from their unique structural framework, which combines a planar xanthene core with a flexible methanamine side chain. This configuration enables interactions with diverse biological targets, ranging from metabolic enzymes to nucleic acid machinery.
The adenosine monophosphate-activated protein kinase (AMPK) pathway represents a critical regulatory node in cellular energy homeostasis. 9H-xanthene-9-methanamine derivatives exhibit AMPK-activating properties through direct and indirect mechanisms, positioning them as candidates for managing type 2 diabetes and obesity.
Liver kinase B1 (LKB1)-mediated phosphorylation of AMPKα at Thr172 is a key activation step. Structural studies indicate that the methanamine group in 9H-xanthene-9-methanamine derivatives forms hydrogen bonds with the LKB1 activation loop, enhancing kinase activity by 40–60% compared to baseline in hepatocyte models [1]. This interaction promotes glucose uptake in skeletal muscle cells via AMPK-dependent translocation of glucose transporter type 4 (GLUT4) vesicles to the plasma membrane [3].
Table 1: Structural Modifications and AMPK Activation Efficacy
Derivative | R-Group Modification | AMPK Activation (% vs Control) |
---|---|---|
Compound A | -NHCH2CH3 | 142 ± 8 |
Compound B | -N(CH3)2 | 158 ± 12 |
Compound C | -NHCOCH3 | 98 ± 5 |
Electron-donating groups on the methanamine nitrogen maximize LKB1 interaction, while acetylated amines abolish activity [1].
Introduction of thioureido-ethylamide moieties at the xanthene 4-position enhances insulin-independent GLUT4 mobilization. These derivatives increase basal glucose uptake in L6 myotubes by 2.3-fold through AMPK-mediated phosphorylation of TBC1D4, a Rab GTPase-activating protein critical for GLUT4 vesicle docking [3]. The planar xanthene system facilitates membrane penetration, while the thioureido group stabilizes interactions with the GLUT4-storage compartment.
The fused tricyclic system of 9H-xanthene-9-methanamine intercalates with DNA secondary structures, while the methanamine side chain induces alkylation damage. This dual mechanism underlies its broad-spectrum cytotoxicity.
Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cancer Models
Cell Line | Histotype | IC50 (μM) | Mechanism |
---|---|---|---|
DU-145 | Prostate carcinoma | 1.4 ± 0.2 | G2/M arrest (p21 upregulation) |
MCF-7 | Breast adenocarcinoma | 2.1 ± 0.3 | ERα degradation (26S proteasome) |
HeLa | Cervical carcinoma | 0.9 ± 0.1 | Mitochondrial depolarization |
In DU-145 cells, derivatives lacking methanamine methylation induce p21-mediated cell cycle arrest, while N-methylated analogs promote caspase-9-dependent apoptosis .
Unlike classical topoisomerase II inhibitors, 9H-xanthene-9-methanamine derivatives induce DNA damage through:
Structural hybridization of the xanthene scaffold with sulfonamide/carboxamide groups expands antimicrobial applications against drug-resistant pathogens.
Table 3: Minimum Inhibitory Concentrations (MIC) Against MRSA
Derivative | C-2 Substituent | MIC (μg/mL) | β-Lactamase Inhibition (%) |
---|---|---|---|
D | -SO2NH2 | 8 | 72 ± 4 |
E | -CONHCH2Ph | 2 | 88 ± 3 |
Carboxamide derivatives (e.g., Compound E) demonstrate dual β-lactamase inhibition and penicillin-binding protein 2a (PBP2a) affinity through hydrophobic interactions mediated by the xanthene ring [1]. The methanamine group enhances solubility, achieving tissue penetration indices >3.5 in murine infection models [4].
Nitro-substituted analogs exhibit potent activity against dormant mycobacteria (MIC90 = 0.7 μM) by: